

An In-depth Technical Guide on the Thermochemical Properties of 2,2-diethyloxirane

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Compound of Interest

Compound Name: 2,2-Diethyloxirane

Cat. No.: B1346503

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This technical guide provides a comprehensive overview of the core thermochemical properties of **2,2-diethyloxirane**, a substituted epoxide of interest in organic synthesis and as a potential reactive intermediate. Due to the limited availability of direct experimental data for this specific compound, this guide presents high-quality calculated data and outlines established experimental protocols for determining the thermochemical properties of epoxides, drawing from methodologies applied to analogous compounds.

Introduction to 2,2-diethyloxirane

2,2-diethyloxirane (CAS No. 1192-17-2) is a cyclic ether with a three-membered ring containing two ethyl substituents on one of the carbon atoms.^{[1][2][3]} Its chemical formula is C₆H₁₂O, and it has a molecular weight of approximately 100.16 g/mol.^{[1][3][4]} The strained epoxide ring makes **2,2-diethyloxirane** a reactive molecule, susceptible to ring-opening reactions with various nucleophiles under both acidic and basic conditions.^{[2][5]} This reactivity is fundamental to its utility as an intermediate in the synthesis of more complex molecules. Understanding its thermochemical properties, such as its enthalpy of formation, is crucial for predicting its stability, reactivity, and for the design of synthetic routes and reaction conditions.

Thermochemical Data

The following table summarizes the key calculated thermochemical properties for **2,2-diethyloxirane**. It is important to note that these values are derived from computational models

(Joback and Crippen methods) and serve as valuable estimates in the absence of direct experimental measurements.[\[1\]](#)

Property	Value	Unit	Source
Enthalpy of Formation (gas, 298.15 K)	-211.13	kJ/mol	Joback Calculated Property [1]
Standard Gibbs Free Energy of Formation	-31.22	kJ/mol	Joback Calculated Property [1]
Enthalpy of Vaporization	32.22	kJ/mol	Joback Calculated Property [1]
Enthalpy of Fusion	11.11	kJ/mol	Joback Calculated Property [1]
Normal Boiling Point	378.65 ± 2.00	K	NIST [1]
Critical Temperature	559.20	K	Joback Calculated Property [1]
Critical Pressure	3773.04	kPa	Joback Calculated Property [1]
Critical Volume	0.347	m ³ /kmol	Joback Calculated Property [1]

Experimental Protocols for Thermochemical Analysis

While specific experimental data for **2,2-diethyloxirane** is not readily available in the reviewed literature, the following protocols describe established methodologies for determining the thermochemical properties of epoxides.[\[6\]](#)[\[7\]](#)[\[8\]](#)

3.1. Synthesis and Purification of **2,2-diethyloxirane**

A common method for the synthesis of **2,2-diethyloxirane** is the epoxidation of the corresponding alkene, 3-methylenepentane.[\[9\]](#)

- Reaction: 3-Methylenepentane is dissolved in a suitable solvent, such as dichloromethane (DCM), and cooled to 0°C.
- Epoxidizing Agent: A peroxy acid, typically meta-chloroperoxybenzoic acid (mCPBA), is added to the solution.
- Reaction Conditions: The mixture is stirred at room temperature for an extended period (e.g., 18 hours) to ensure complete reaction.
- Workup: The reaction is quenched with an aqueous solution of sodium sulfite (Na₂SO₃). The organic layer is separated, washed with a saturated sodium chloride solution, and dried over an anhydrous drying agent like magnesium sulfate (MgSO₄).
- Purification: The final product is purified by distillation to remove any remaining starting materials, solvent, and byproducts. The purity of the **2,2-diethyloxirane** should be confirmed by gas chromatography and NMR spectroscopy before proceeding with thermochemical measurements.

3.2. Determination of Enthalpy of Formation by Reaction Calorimetry

The gas-phase enthalpy of formation can be determined by measuring the condensed-phase heat of reduction to the corresponding alcohol, followed by determination of the heat of vaporization.[6][7][8]

- Apparatus: A reaction calorimeter is used to measure the heat evolved during a chemical reaction.
- Reaction: The epoxide is reduced to its corresponding alcohol (2-ethyl-1-butanol) using a strong reducing agent like lithium triethylborohydride in a suitable solvent such as triethylene glycol dimethyl ether. This reaction is known to be rapid and quantitative for epoxides.[6]
- Procedure:
 - A known amount of the purified **2,2-diethyloxirane** is reacted with the reducing agent in the calorimeter at a constant temperature (e.g., 25.1 °C).
 - The heat of reaction is measured.

- The calorimeter is calibrated by a reaction with a known enthalpy change.
- The measured heat of reaction provides the condensed-phase heat of reduction.
- Calculation: The gas-phase enthalpy of formation of the epoxide can then be calculated using the known gas-phase enthalpy of formation of the corresponding alcohol and the enthalpies of vaporization for both the epoxide and the alcohol.

3.3. Determination of Enthalpy of Vaporization by Ebulliometry

Ebulliometry is a technique used to measure the boiling point of a liquid at different pressures.

[6]

- Apparatus: An ebulliometer is used to precisely measure the boiling point of a liquid under controlled pressure.
- Procedure:
 - The boiling point of the purified **2,2-diethyloxirane** is measured at various pressures.
 - The collected data of pressure versus temperature are then fitted to the Clausius-Clapeyron equation.
 - This allows for the determination of the enthalpy of vaporization at a specific temperature, which can be corrected to standard conditions (25 °C).

Logical Workflow and Signaling Pathways

As **2,2-diethyloxirane** is primarily a reactive intermediate in chemical synthesis, it is not typically involved in biological signaling pathways. However, the logical workflow for its thermochemical characterization can be visualized.

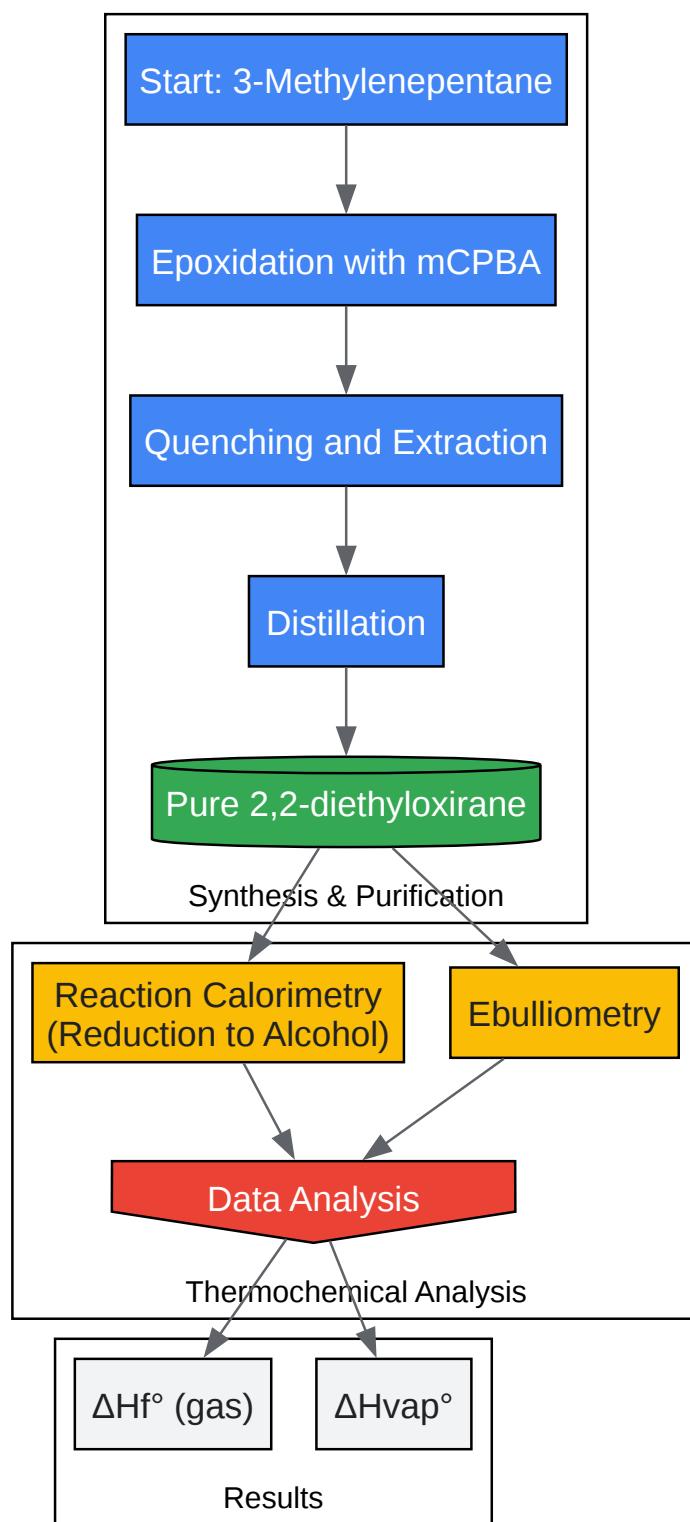


Figure 1: Logical Workflow for Thermochemical Characterization of 2,2-diethyloxirane

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Figure 1: Logical Workflow for Thermochemical Characterization of **2,2-diethyloxirane**

This diagram illustrates the process from the synthesis and purification of **2,2-diethyloxirane** to the experimental determination of its key thermochemical properties using reaction calorimetry and ebulliometry, culminating in the calculation of the gas-phase enthalpy of formation and enthalpy of vaporization.

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